molecular formula C7H16N2 B8750605 3-Ethylpiperidin-4-amine

3-Ethylpiperidin-4-amine

Cat. No.: B8750605
M. Wt: 128.22 g/mol
InChI Key: DJYSFNRQHHNIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylpiperidin-4-amine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

3-ethylpiperidin-4-amine

InChI

InChI=1S/C7H16N2/c1-2-6-5-9-4-3-7(6)8/h6-7,9H,2-5,8H2,1H3

InChI Key

DJYSFNRQHHNIRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCCC1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ammonium acetate (33 g) was added to the stirred solution of 1-carbethoxy-3-ethyl-4-piperidinone (8.2 g, 41 mmol) in methanol (125 ml) and stirring was continued for 3 hr at ambient temperature. The resulting mixture was cooled at 0° C. and sodium cyanoborohydride (2.5 g, 39 mmol) was added to it. Cooling was removed after 10 min. and resulting mixture was stirred for 6 hr at ambient temperature. The reaction mixture was concentrated to dryness, triturated with water, acidified with conc. HCl (pH 3˜4) and extracted with ethyl acetate to remove impurities. The aqueous layer was basified with 1 M sodium hydroxide solution (pH ˜10) and extracted with ethyl acetate. Ethyl acetate extract was dried (Na2SO4) and concentrated to dryness to furnish crude 4-amino-1-carbethoxy-3-ethylpiperidine, which was used as such in the next step. 4-Amino-1-carbethoxy-3-ethylpiperidine was suspended in 5 M NaOH solution (36 ml), stirred at 120° C. for 120 hr, cooled, extracted with ethyl acetate, dried (Na2SO4) and concentrated to dryness to afford 4-amino-3-ethylpiperidine. Yield 3.1 g (59.6%), C7H16N2, m/z 129 (M+1).
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0 (± 1) mol
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Quantity
36 mL
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Reaction Step Two

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